molecular formula C25H25N3O5S B6495139 2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 941924-08-9

2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B6495139
CAS No.: 941924-08-9
M. Wt: 479.5 g/mol
InChI Key: JVPJTRFGVVDBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine core modified with trioxo groups, a 3-ethylphenyl substituent at position 2, and an acetamide side chain linked to a 4-methoxyphenylmethyl group. The benzothiadiazine scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets . The 4-methoxyphenyl group enhances solubility due to its polar methoxy moiety, while the ethyl group on the phenyl ring may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[2-(3-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-3-18-7-6-8-20(15-18)28-25(30)27(22-9-4-5-10-23(22)34(28,31)32)17-24(29)26-16-19-11-13-21(33-2)14-12-19/h4-15H,3,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPJTRFGVVDBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Name / ID Core Structure Substituents Bioactivity (Reported) Source (Evidence ID)
Target Compound Benzothiadiazine (1λ⁶,2,4-system) 3-Ethylphenyl; 4-methoxyphenylmethyl-acetamide Not explicitly reported (predicted via SAR) N/A
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide Benzothiazine Trifluoromethylphenyl-acetamide Not reported; trifluoromethyl may enhance PK
2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide Imidazobenzimidazole Morpholinyl-ethyl; trifluoromethylphenyl-acetamide Anticancer (hypothesized via docking)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives Benzothiazole Indolinone-acetohydrazide Anti-inflammatory, analgesic, antibacterial
N-(4-methoxyphenyl)-2-(3-oxo-2,3-dihydro-1H-indol-1-yl)acetamide (Compound 2 from ) Indole 4-Methoxyphenyl-acetamide Anti-inflammatory (IC₅₀ = 17.00 ± 1.11 μM)

Core Heterocycle Variations

  • Benzothiadiazine vs. Benzothiazine () : The target compound’s trioxo benzothiadiazine core differs from benzothiazine by an additional sulfonyl group, which may enhance electrophilicity and target binding .
  • Benzothiazole () : Benzothiazole derivatives exhibit broad antibacterial activity, suggesting the target compound’s sulfur-containing core could share similar modes of action .

Substituent Effects

  • 4-Methoxyphenyl vs. Trifluoromethylphenyl () : The methoxy group improves solubility, whereas the trifluoromethyl group in ’s compound increases lipophilicity and metabolic resistance .
  • Ethylphenyl vs. Morpholinyl-Ethyl () : The ethyl group offers moderate hydrophobicity, while morpholinyl-ethyl in may enhance blood-brain barrier penetration .

Bioactivity and Computational Predictions

  • Similarity Indexing () : Using Tanimoto coefficients, the target compound’s structural similarity to active benzothiazoles (e.g., ) could predict overlapping bioactivity profiles .
  • Activity Landscape Modeling (): Structural analogs with minor substituent changes (e.g., ethyl to methyl) may form "activity cliffs," where small changes drastically alter potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.